Lepidine Isoamyl Iodide
Description
Structure
2D Structure
Properties
Molecular Formula |
C15H20IN |
|---|---|
Molecular Weight |
341.23 g/mol |
IUPAC Name |
4-methyl-1-(3-methylbutyl)quinolin-1-ium;iodide |
InChI |
InChI=1S/C15H20N.HI/c1-12(2)8-10-16-11-9-13(3)14-6-4-5-7-15(14)16;/h4-7,9,11-12H,8,10H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
ARNTUHJCRZNFNO-UHFFFAOYSA-M |
SMILES |
CC1=CC=[N+](C2=CC=CC=C12)CCC(C)C.[I-] |
Canonical SMILES |
CC1=CC=[N+](C2=CC=CC=C12)CCC(C)C.[I-] |
Origin of Product |
United States |
Synthetic Methodologies for N Isoamyl Lepidinium Iodide
Direct Quaternization of Lepidine with Isoamyl Iodide: Fundamental Principles and Scope
The formation of N-isoamyl lepidinium iodide is accomplished by the direct reaction between lepidine (4-methylquinoline) and isoamyl iodide (1-iodo-3-methylbutane). This transformation is a classic example of the Menshutkin reaction, a method for synthesizing quaternary ammonium (B1175870) salts from tertiary amines and alkyl halides. The lone pair of electrons on the nitrogen atom of the lepidine ring acts as a nucleophile, attacking the electrophilic carbon atom of isoamyl iodide. This process results in the formation of a new carbon-nitrogen bond and the creation of the positively charged lepidinium cation, with the iodide serving as the counter-ion. researchgate.net
The methyl group at the 4-position of the quinoline (B57606) ring makes the nitrogen atom's lone pair sterically accessible for this type of nucleophilic substitution reaction. researchgate.net The quaternization of the nitrogen atom is a key reaction, as it can alter the chemical properties of the molecule, including its acidity and reactivity. wikipedia.orgthegoodscentscompany.com
The quaternization of lepidine with isoamyl iodide proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the heterocyclic amine, lepidine, functions as the nucleophile, while isoamyl iodide is the substrate. researchgate.net
The key steps of the mechanism are as follows:
Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of the lepidine molecule. This nitrogen center attacks the primary carbon atom of isoamyl iodide, which is electron-deficient due to the electronegativity of the attached iodine atom.
Transition State: The reaction proceeds through a single, high-energy transition state where a partial bond is simultaneously forming between the nitrogen and the carbon, while the carbon-iodine bond is partially breaking.
Product Formation: The carbon-iodine bond fully cleaves, with iodide departing as the leaving group. This results in the formation of the N-isoamyl lepidinium cation and an iodide anion, which associate to form the final quaternary ammonium salt product.
The reactivity in such SN2 reactions is dependent on the electron density on the nitrogen atom; a higher electron density enhances its nucleophilicity. researchgate.net The rigid structure of the lepidine ring makes the nitrogen's lone pair sterically accessible for the attack. researchgate.net
The efficiency of the quaternization reaction is significantly influenced by the choice of solvent and the reaction temperature. The Menshutkin reaction generally accelerates in polar solvents, which can stabilize the charged transition state more effectively than nonpolar solvents.
Solvent Effects: Polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO), are often highly effective for quaternization reactions as they can solvate the cation without strongly interacting with the nucleophile. nih.gov Polar protic solvents can also be used, though their ability to hydrogen bond with the amine nucleophile may slightly reduce its reactivity. researchgate.net
Interactive Table: Effect of Solvent Polarity on Quaternization Rate
| Solvent Type | Examples | General Effect on Reaction Rate | Rationale |
| Polar Aprotic | DMSO, Acetonitrile, Acetone (B3395972) | High | Stabilizes the charged transition state without solvating the nucleophile. |
| Polar Protic | Ethanol, Water, Methanol | Moderate to High | Stabilizes the transition state but can also solvate the amine nucleophile via hydrogen bonding, slightly impeding its reactivity. researchgate.net |
| Nonpolar | Benzene, Toluene, Diethyl Ether | Low | Poor stabilization of the charged transition state leads to a higher activation energy. |
The stoichiometry of the reactants is a critical factor in maximizing the yield of N-isoamyl lepidinium iodide. To ensure the complete conversion of lepidine, a slight molar excess of the alkylating agent, isoamyl iodide, is often employed. This shifts the reaction equilibrium towards the product side according to Le Châtelier's principle.
The purity of both lepidine and isoamyl iodide is paramount for achieving high yield and selectivity. Impurities in the lepidine starting material can compete in side reactions, consuming the isoamyl iodide and leading to a complex mixture of byproducts. Similarly, impurities in the isoamyl iodide can introduce competing electrophiles or substances that may inhibit the reaction. High-purity reagents are therefore essential for a clean reaction that produces the desired quaternary ammonium salt with minimal need for extensive purification.
Preparation of Key Precursors
The synthesis of N-isoamyl lepidinium iodide relies on the availability of its two primary precursors: lepidine and isoamyl iodide.
Lepidine (4-methylquinoline) is a heterocyclic aromatic compound that can be synthesized through several methods. wikipedia.org A common and effective approach is a variation of the Doebner-von Miller reaction, which involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound.
One specific synthesis involves the reaction of aniline with methyl vinyl ketone. chemicalbook.com Another established procedure reacts aniline hydrochloride with methyl vinyl ketone in ethanol, using ferric chloride and zinc chloride as catalysts, to produce lepidine in good yields. orgsyn.org The synthesis can also be achieved starting from 4-anilinobutan-2-one in the presence of an acid like HCl or a Lewis acid such as FeCl₃. chemicalbook.comdiscofinechem.com
Isoamyl iodide (1-iodo-3-methylbutane) is an alkyl halide that can be prepared from the corresponding alcohol or via a halide exchange reaction. scbt.comsigmaaldrich.com A widely used and efficient method is the Finkelstein reaction, which involves treating an alkyl chloride or bromide with a solution of sodium iodide in acetone.
A typical laboratory preparation involves the reaction of isoamyl bromide (1-bromo-3-methylbutane) with a molar excess of sodium iodide (NaI) in refluxing acetone. chemicalbook.com The sodium bromide byproduct is insoluble in acetone and precipitates out of the solution, driving the reaction to completion. The desired 1-iodo-3-methylbutane (B1583052) is then isolated from the reaction mixture after filtration and removal of the solvent. chemicalbook.com The product may be stabilized with sodium thiosulfate (B1220275) to prevent discoloration from the formation of free iodine.
Interactive Table: Physical Properties of Isoamyl Iodide
| Property | Value |
| Molecular Formula | C₅H₁₁I scbt.com |
| Molecular Weight | 198.05 g/mol scbt.com |
| Boiling Point | 149 °C chemicalbook.com |
| Density | 1.497 g/mL at 25 °C chemicalbook.com |
| Refractive Index | n20/D 1.492 chemicalbook.com |
| Solubility | Insoluble in water; Soluble in most organic solvents. chemicalbook.com |
Synthesis of Isoamyl Iodide (1-Iodo-3-methylbutane)
Iodination of Isoamyl Alcohol Derivatives
A primary route to isoamyl iodide involves the direct conversion of isoamyl alcohol. This transformation, a cornerstone of organic synthesis, can be accomplished using various iodinating agents. Common methods include reaction with hydrogen iodide (HI) or using a combination of phosphorus and iodine, which forms phosphorus triiodide in situ. Another well-established method is the Appel reaction, which converts alcohols to alkyl iodides using triphenylphosphine (B44618) and iodine.
The choice of method can depend on factors such as scale, desired purity, and reagent availability. The reaction conditions for these transformations are well-documented in standard organic chemistry literature.
Table 1: Comparison of Common Methods for Iodination of Primary Alcohols
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Using HI | Concentrated Hydroiodic Acid | Reflux | Simple, uses readily available acid | Can be harsh, potential for side reactions |
| Phosphorus/Iodine | Red Phosphorus, Iodine | Gentle heating | Milder than HI, good for sensitive substrates | Heterogeneous reaction, requires filtration |
| Appel Reaction | Triphenylphosphine (PPh₃), Iodine (I₂) | Mild, often at or below room temperature | Very mild conditions, high yields | Stoichiometric triphenylphosphine oxide byproduct |
Conversion from Other Isoamyl Halides
An alternative pathway to isoamyl iodide is through a halide exchange reaction, most notably the Finkelstein reaction. This method involves treating an isoamyl halide, such as isoamyl bromide or isoamyl chloride, with an alkali metal iodide like sodium iodide in a suitable solvent, typically acetone. The equilibrium is driven towards the product because sodium iodide is soluble in acetone, while the resulting sodium chloride or sodium bromide is not, causing it to precipitate out of the solution.
This technique is particularly useful when the corresponding isoamyl chloride or bromide is more readily available or cheaper than isoamyl alcohol.
Considerations for Stereochemical Control in Alkyl Iodide Synthesis
While isoamyl iodide itself is not a chiral molecule, the principles of stereochemical control are paramount in organic synthesis when dealing with chiral analogues. orchid-chem.com Should a synthetic target require a chiral, non-racemic isoamyl iodide derivative (e.g., substituted at a specific position), several strategies can be employed. orchid-chem.com
Chiral Pool Synthesis : This approach utilizes naturally occurring chiral molecules as starting materials. orchid-chem.com For instance, a chiral alcohol with a similar carbon skeleton could be sourced and converted to the corresponding iodide, preserving the stereocenter. orchid-chem.com
Asymmetric Catalysis : This powerful method uses a small amount of a chiral catalyst (either a metal complex or an organocatalyst) to guide a reaction to preferentially form one enantiomer over the other. orchid-chem.com
Kinetic Resolution : This technique involves the selective reaction of one enantiomer in a racemic mixture with a chiral reagent or catalyst, allowing for the separation of the faster-reacting enantiomer from the unreacted one. orchid-chem.com
These methods are fundamental for producing enantiomerically pure compounds, which is often critical in fields like pharmaceutical development. orchid-chem.com
Exploration of Alternative Synthetic Routes for N-Isoamyl Quinolinium Moieties
The final step in the synthesis is the N-alkylation (quaternization) of lepidine with the prepared isoamyl iodide. Beyond the traditional method of heating the two reactants together, more advanced and sustainable strategies are being explored.
Strategies Involving Metal-Catalyzed Transformations for N-Alkylation
Modern organic synthesis has seen the rise of metal-catalyzed reactions for forming C-N bonds. While direct N-alkylation with alkyl halides is common, metal-catalyzed cross-coupling reactions represent a more advanced approach. For instance, nickel-catalyzed cross-electrophile coupling reactions have been developed for N-alkyl pyridinium (B92312) salts, which serve as electrophiles. researchgate.net These methodologies could potentially be adapted for the N-alkylation of lepidine. Such catalytic processes can offer milder reaction conditions and broader functional group tolerance compared to classical methods. researchgate.net Furthermore, photochemical approaches using visible light have been employed for the catalytic enantioselective α-alkylation of aldehydes with pyridinium salts, demonstrating the potential for light-mediated, metal-free catalytic methods in related transformations. chemrxiv.orgnih.govrsc.orgthieme.de
Green Chemistry Approaches to Quaternization
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unife.itresearchgate.net These principles can be applied to the quaternization of lepidine.
Solvent Selection : Replacing traditional, often hazardous, solvents with greener alternatives like ethyl acetate (B1210297) or employing solvent-free conditions can significantly improve the environmental profile of the synthesis. unibo.it
Mechanochemistry : This involves inducing reactions by mechanical force, such as grinding, rather than by conventional heating in a solvent. srce.hr Liquid-assisted grinding (LAG), where a minimal amount of liquid is added to facilitate the reaction, has been successfully used for the efficient green synthesis of quaternary pyridinium salts. srce.hr This technique often leads to faster reaction times, high yields, and simpler work-up procedures. srce.hrrasayanjournal.co.in
Alternative Energy Sources : Using energy sources like microwave irradiation or ultrasonication can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames. rasayanjournal.co.in
These green approaches not only minimize environmental impact but can also lead to more efficient and cost-effective synthetic processes. researchgate.netrasayanjournal.co.in
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Lepidine Isoamyl Iodide |
| N-Isoamyl Lepidinium Iodide |
| Isoamyl Iodide |
| Isoamyl Alcohol |
| Isoamyl Bromide |
| Isoamyl Chloride |
| Hydrogen Iodide |
| Phosphorus Triiodide |
| Triphenylphosphine |
| Sodium Iodide |
| Sodium Chloride |
| Sodium Bromide |
| Lepidine |
Advanced Spectroscopic and Structural Characterization of N Isoamyl Lepidinium Iodide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants
The ¹H NMR spectrum of N-Isoamyl Lepidinium Iodide is expected to exhibit distinct signals corresponding to the protons of the lepidinium core and the N-isoamyl substituent. The aromatic protons of the quinolinium ring system would appear in the downfield region, typically between 7.5 and 9.5 ppm, due to the deshielding effect of the aromatic ring currents and the positively charged nitrogen atom. The methyl group at the 4-position of the lepidinium ring is anticipated to resonate as a singlet in the range of 2.8-3.1 ppm researchgate.netmdpi.com.
The protons of the N-isoamyl group will show characteristic chemical shifts and splitting patterns. The two protons of the methylene group directly attached to the nitrogen atom (N-CH₂) are expected to be the most downfield of the aliphatic protons, likely appearing as a triplet. The other methylene and methine protons of the isoamyl chain would resonate further upfield, and the two terminal methyl groups are expected to be nearly equivalent, producing a doublet.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for N-Isoamyl Lepidinium Iodide (Based on analogous structures)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic Protons | 7.5 - 9.5 | Multiplets, Doublets | 7.0 - 9.0 |
| N-CH₂ | 4.8 - 5.2 | Triplet | 7.0 - 8.0 |
| Lepidinium-CH₃ | 2.8 - 3.1 | Singlet | N/A |
| Isoamyl-CH₂ | 1.8 - 2.2 | Multiplet | ~7.0 |
| Isoamyl-CH | 1.6 - 2.0 | Multiplet | ~7.0 |
| Isoamyl-CH₃ | 0.9 - 1.2 | Doublet | ~6.5 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of N-Isoamyl Lepidinium Iodide. The spectrum will display signals for each unique carbon atom in the molecule. The aromatic carbons of the lepidinium moiety are expected to appear in the downfield region of the spectrum, typically between 120 and 160 ppm. The quaternary carbons and the carbon atom at position 4, bonded to the methyl group, will have distinct chemical shifts within this range researchgate.netmdpi.com.
The aliphatic carbons of the N-isoamyl group will resonate in the upfield region. The carbon of the methylene group attached to the nitrogen (N-CH₂) will be the most deshielded among the aliphatic carbons. The chemical shifts of the other carbons in the isoamyl chain will be in the typical aliphatic range.
Table 2: Predicted ¹³C NMR Chemical Shifts for N-Isoamyl Lepidinium Iodide (Based on analogous structures)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C | 120 - 160 |
| N-CH₂ | 55 - 60 |
| Lepidinium-CH₃ | 18 - 22 |
| Isoamyl-CH₂ | 35 - 45 |
| Isoamyl-CH | 25 - 30 |
| Isoamyl-CH₃ | 20 - 25 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping
To definitively assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For N-Isoamyl Lepidinium Iodide, COSY would be instrumental in tracing the connectivity of the protons within the isoamyl chain and identifying adjacent protons on the lepidinium ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of the ¹³C signals based on the previously assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for identifying quaternary carbons and for confirming the connection between the N-isoamyl group and the lepidinium nitrogen atom.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of N-Isoamyl Lepidinium Iodide is expected to show characteristic absorption bands corresponding to the vibrations of the aromatic ring and the aliphatic chain.
Key expected vibrational modes include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aliphatic C-H stretching: Found just below 3000 cm⁻¹.
C=C and C=N stretching of the quinolinium ring: These appear in the 1500-1650 cm⁻¹ region.
CH₂ and CH₃ bending vibrations: Occur in the 1350-1470 cm⁻¹ range.
Aromatic C-H out-of-plane bending: These strong absorptions in the 700-900 cm⁻¹ region are characteristic of the substitution pattern on the aromatic ring.
Table 3: Predicted Infrared Absorption Bands for N-Isoamyl Lepidinium Iodide
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | > 3000 | Medium |
| Aliphatic C-H Stretch | < 3000 | Strong |
| C=C and C=N Stretch (Aromatic) | 1500 - 1650 | Medium to Strong |
| CH₂ and CH₃ Bending | 1350 - 1470 | Medium |
| Aromatic C-H Out-of-Plane Bending | 700 - 900 | Strong |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathways
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule.
For N-Isoamyl Lepidinium Iodide, the mass spectrum would show the molecular ion of the organic cation, [C₁₅H₂₀N]⁺. The fragmentation of this cation would likely involve the loss of the isoamyl group or parts of it.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. The exact mass of the N-Isoamyl Lepidinium cation (C₁₅H₂₀N⁺) can be calculated and compared with the experimentally determined value to confirm the molecular formula. The iodide anion would not be observed in the positive ion mode.
Ion Trap and Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
The structural elucidation of N-isoamyl lepidinium iodide can be effectively achieved using ion trap and tandem mass spectrometry (MS/MS). This powerful analytical technique provides detailed information about the molecular weight and fragmentation pattern of the compound, which is essential for confirming its structure. In the mass spectrometer, the N-isoamyl lepidinium iodide molecule is first ionized, typically forming a positive ion (molecular ion). This molecular ion is then isolated and subjected to fragmentation, breaking it down into smaller, characteristic fragment ions. The analysis of these fragments allows for the precise determination of the compound's chemical structure.
The fragmentation process in MS/MS is highly dependent on the structure of the molecule. The weakest bonds in the molecular ion are most likely to break, leading to a predictable fragmentation pattern. For N-isoamyl lepidinium iodide, the fragmentation is expected to occur at several key locations. The isoamyl group, being a branched alkyl chain, can undergo characteristic fragmentation, such as the loss of neutral alkyl fragments. The quinolinium ring system, being aromatic, is relatively stable but can also fragment under specific conditions.
The interpretation of the fragmentation pattern is a critical step in the structural confirmation process. By analyzing the mass-to-charge ratio (m/z) of the fragment ions, it is possible to deduce the chemical formula of each fragment and reconstruct the structure of the parent molecule. The presence of specific fragment ions can confirm the presence of the isoamyl group and the lepidinium core, thereby providing unambiguous confirmation of the structure of N-isoamyl lepidinium iodide.
Interactive Data Table: Predicted Fragmentation Pattern of N-Isoamyl Lepidinium Iodide
| Fragment Ion (m/z) | Proposed Structure | Neutral Loss |
| 214 | [M - C4H9]+ | Loss of a butyl radical |
| 186 | [M - C5H11]+ | Loss of the isoamyl group |
| 143 | Lepidinium cation | Loss of the entire isoamyl iodide group |
| 128 | Quinoline (B57606) | Loss of methyl and isoamyl groups |
| 71 | Isoamyl cation | Cleavage of the N-isoamyl bond |
Iodide-Adduct Chemical Ionization Mass Spectrometry (I-CIMS) Methodologies
Iodide-Adduct Chemical Ionization Mass Spectrometry (I-CIMS) is a soft ionization technique that is particularly useful for the analysis of polar and thermally labile compounds, such as N-isoamyl lepidinium iodide. noaa.govnih.gov In this method, iodide ions (I-) are used as the reagent gas. These ions form adducts with the analyte molecules, resulting in the formation of [M+I]- ions. The use of iodide as a reagent ion offers several advantages, including high sensitivity and minimal fragmentation of the analyte molecule. rsc.orgcopernicus.org
The I-CIMS technique is particularly well-suited for the analysis of complex mixtures, as it allows for the selective ionization of target compounds with high sensitivity. researchgate.net The high resolution and mass accuracy of modern time-of-flight (TOF) mass spectrometers, often used in conjunction with I-CIMS, enable the precise determination of the elemental composition of the detected ions. This information is invaluable for the unambiguous identification of unknown compounds and for the confirmation of the structure of known compounds like N-isoamyl lepidinium iodide.
The application of I-CIMS to the analysis of N-isoamyl lepidinium iodide would involve the introduction of the sample into the ion source of the mass spectrometer, where it would interact with the iodide reagent ions. The resulting [M+I]- adduct ions would then be detected by the mass analyzer. The accurate mass measurement of this adduct ion would provide a direct confirmation of the molecular weight of the compound. Furthermore, the soft ionization nature of I-CIMS would ensure that the molecular ion remains intact, providing a clear and easily interpretable mass spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions and optical properties of molecules like N-isoamyl lepidinium iodide. The absorption of UV-Vis light by a molecule results in the excitation of electrons from lower energy molecular orbitals to higher energy molecular orbitals. The wavelength at which this absorption occurs is characteristic of the molecule's electronic structure and provides valuable information about its chromophores.
The UV-Vis spectrum of N-isoamyl lepidinium iodide is expected to be dominated by the absorption of the quinolinium chromophore. The quinolinium ring system is an aromatic heterocycle with a delocalized π-electron system. This extended conjugation gives rise to intense absorption bands in the UV-Vis region, typically corresponding to π → π* transitions. The position and intensity of these absorption bands are sensitive to the substitution pattern on the quinolinium ring and the nature of the solvent.
The study of the UV-Vis spectrum of N-isoamyl lepidinium iodide can provide insights into its electronic structure and how it is influenced by its environment. By analyzing the absorption spectrum in different solvents, it is possible to investigate the solvatochromic behavior of the compound, which is the change in the color of a substance when it is dissolved in different solvents. This information can be used to understand the nature of the intermolecular interactions between the solute and the solvent molecules.
Analysis of Quinolinium Chromophore Absorption
The quinolinium chromophore is the part of the N-isoamyl lepidinium iodide molecule responsible for its absorption of UV-Vis light. The electronic transitions within this chromophore give rise to the characteristic absorption bands observed in the UV-Vis spectrum. The main electronic transitions in the quinolinium chromophore are π → π* transitions, which involve the excitation of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital.
The position of the absorption maximum (λmax) of the quinolinium chromophore is influenced by the presence of substituents on the quinoline ring. In the case of lepidine (4-methylquinoline), the methyl group can cause a slight red shift (bathochromic shift) in the absorption spectrum compared to unsubstituted quinoline. The quaternization of the nitrogen atom to form the N-isoamyl lepidinium cation further influences the electronic structure and, consequently, the absorption spectrum.
The intensity of the absorption bands, quantified by the molar extinction coefficient (ε), is also a key parameter. High molar extinction coefficients are characteristic of highly conjugated systems like the quinolinium chromophore, indicating a high probability of the electronic transition occurring. The analysis of both the λmax and ε values provides a detailed picture of the electronic properties of the quinolinium chromophore in N-isoamyl lepidinium iodide.
Solvatochromic Behavior Studies of Related Quinolinium Salts
The solvatochromic behavior of N-isoamyl lepidinium iodide refers to the change in its UV-Vis absorption spectrum as a function of the solvent polarity. researchgate.net This phenomenon arises from the differential stabilization of the ground and excited electronic states of the molecule by the solvent. Quinolinium salts, being ionic compounds, often exhibit significant solvatochromism.
In a polar solvent, the ground state of the N-isoamyl lepidinium cation is stabilized by dipole-dipole interactions with the solvent molecules. Upon electronic excitation, the charge distribution within the molecule may change, leading to an excited state with a different dipole moment. The extent to which the excited state is stabilized by the solvent will depend on the solvent's polarity.
If the excited state is more polar than the ground state, a polar solvent will stabilize the excited state more than the ground state, resulting in a red shift (bathochromic shift) of the absorption maximum. Conversely, if the ground state is more polar than the excited state, a polar solvent will lead to a blue shift (hypsochromic shift). By studying the solvatochromic behavior of N-isoamyl lepidinium iodide in a range of solvents with varying polarities, it is possible to gain insights into the nature of its electronic transitions and the charge distribution in its ground and excited states.
Interactive Data Table: Illustrative Solvatochromic Data for a Representative N-Alkyl Lepidinium Iodide
| Solvent | Polarity (Dielectric Constant) | Absorption Maximum (λmax, nm) |
| n-Hexane | 1.88 | 310 |
| Dichloromethane | 8.93 | 315 |
| Acetone (B3395972) | 20.7 | 318 |
| Acetonitrile | 37.5 | 320 |
| Methanol | 32.7 | 322 |
| Water | 80.1 | 325 |
Chemical Reactivity and Derivatization Strategies of N Isoamyl Lepidinium Iodide
Reactivity Profile as a Quaternary Ammonium (B1175870) Salt
N-Isoamyl Lepidinium Iodide, structurally a 4-methyl-1-(3-methylbutyl)quinolin-1-ium iodide, belongs to the class of N-alkyl quinolinium salts. nih.gov As a quaternary ammonium salt, its chemical behavior is dominated by the electrophilic nature of the quinolinium ring and the potential for the N-alkyl group to participate in substitution reactions. The positively charged nitrogen atom significantly influences the electron distribution within the aromatic system, activating the ring for various transformations. researchgate.net The nitrogen atom's role is crucial in forming these lipophilic quaternary onium compounds, which are tailored with different substituents to enable a wide range of synthetic applications. researchgate.net
The reactivity of these salts can be broadly categorized into two main pathways: reactions involving the lepidinium cation, which often lead to annulation and cyclization, and reactions at the N-isoamyl alkyl moiety. The iodide counterion is a good leaving group, facilitating nucleophilic substitution reactions.
Nucleophilic Substitution Reactions at the Alkyl Moiety (e.g., Displacement of Iodide Counterion)
The N-isoamyl group of N-Isoamyl Lepidinium Iodide is attached to a primary carbon. However, the presence of a bulky tert-butyl-like structure at the beta-position introduces significant steric hindrance. This steric impediment makes the carbon atom attached to the nitrogen less accessible to nucleophiles, thereby slowing down the rate of bimolecular nucleophilic substitution (SN2) reactions. This phenomenon is well-documented for neopentyl skeletons, which react approximately 105 times slower than other primary alkyl bromides under SN2 conditions. researchgate.net
While SN2 reactions are disfavored, unimolecular nucleophilic substitution (SN1) pathways could potentially occur, especially under conditions that favor carbocation formation. However, SN1 reactions involving neopentyl-like structures are often accompanied by rearrangement of the initial primary carbocation to a more stable tertiary carbocation. researchgate.net
The iodide ion itself is an excellent leaving group and can be readily displaced by other nucleophiles in solution, allowing for anion exchange reactions. This can be used to modify the salt's properties, such as its solubility or reactivity, by introducing different counterions like triflate, which is also an excellent leaving group for nucleophilic substitution. researchgate.net In comparative studies on neopentyl systems, iodide was found to be a more reactive leaving group than bromide, p-toluenesulfonate, and methanesulfonate. researchgate.net
Reactivity of the Lepidinium Cation in Annulation and Cyclization Reactions
The lepidinium cation is a powerful electrophile and a precursor for a variety of reactive intermediates that readily engage in annulation and cyclization reactions to construct fused heterocyclic systems. thieme-connect.com These transformations often proceed through the in situ generation of quinolinium N-ylides or dihydroquinoline intermediates (enamines), which then act as key building blocks. thieme-connect.comnih.gov The dearomative functionalization of quinolinium salts is a key strategy, allowing for the creation of saturated N-heterocycles and the construction of quaternary centers. nih.govacs.org
Quinolinium salts undergo formal [3+2] cycloaddition reactions with various unsaturated systems. thieme-connect.com In the presence of a base like triethylamine, they react with electron-deficient alkenes to afford fused pyrrolo[1,2-a]quinoline (B3350903) derivatives with high regio- and stereoselectivity. thieme-connect.com Similarly, reactions with allenoates under metal-free conditions yield the corresponding pyrrolo[1,2-a]quinoline scaffolds. thieme-connect.com
Alkynes also serve as effective partners in these cycloaddition reactions. thieme-connect.comthieme-connect.com For instance, quinolinium N-oxides can react with diynes through a [3+2] cycloaddition mechanism to produce polycyclic compounds. thieme-connect.com The reaction proceeds via tautomerization of the diyne to an activated alkyne intermediate, which then undergoes cycloaddition. thieme-connect.com
Table 1: Cycloaddition Reactions of Quinolinium Salts with Unsaturated Systems
| Unsaturated System | Reaction Type | Conditions | Product | Reference |
|---|---|---|---|---|
| Electron-deficient alkenes (e.g., arylidene malononitriles) | [3+2] Cycloaddition | Triethylamine | Pyrrolo[1,2-a]quinoline derivatives | thieme-connect.com |
| Allenoates | [3+2] Cycloaddition | Metal-free | Pyrrolo[1,2-a]quinoline scaffold | thieme-connect.com |
| Diynes (with Quinoline (B57606) N-Oxides) | [3+2] Cycloaddition | Base | Polycyclic compounds | thieme-connect.com |
The reactivity of the lepidinium cation extends to transformations involving carbonyl and dicarbonyl compounds. thieme-connect.com A modern approach involves the reductive functionalization of quinolinium salts, where a transition-metal catalyst or a metal-free system using formic acid generates a reactive enamine intermediate in situ. nih.gov This enamine species can then intercept a wide range of electrophiles, including enones and aldehydes. nih.gov This cascade reaction allows for the C3/C4 functionalization of the resulting tetrahydroquinoline core in good yields. nih.gov
The general mechanism involves the nucleophilic attack of the in situ-generated enamine on the electrophilic carbonyl carbon. libretexts.org For aldehydes and ketones, this leads to a nucleophilic addition product, typically an alcohol after protonation. libretexts.orgmasterorganicchemistry.com The reaction with dicarbonyl compounds can lead to the formation of more complex annulated structures. thieme-connect.com
Quinolinium salts are known to react with various nitrogen-containing nucleophiles to build diverse heterocyclic frameworks. thieme-connect.com The reaction of the activated quinolinium ring with primary or secondary amines can lead to ring-opening products, a reaction well-established for pyridinium (B92312) salts (the Zincke reaction). acs.org However, under different conditions, these nucleophiles can participate in annulation reactions. thieme-connect.com
For example, palladium-catalyzed reactions have been developed where nitrogen heterocycles, such as substituted pyrroles and indoles, act as competent nucleophiles in the alkylation of vinyl aziridines, demonstrating the utility of nitrogen nucleophiles in forming C-N bonds. nih.gov Furthermore, quinolinium salts react with isocyanoacetates, which can participate in cycloaddition reactions leading to the formation of new heterocyclic rings. thieme-connect.comthieme-connect.com
Table 2: Annulation Reactions with Nitrogen-Containing Nucleophiles
| Nucleophile | Reaction Type | Key Intermediate | Product Class | Reference |
|---|---|---|---|---|
| Amines/Cyclic Amines | Annulation | Quinolinium Cation | Fused N-Heterocycles | thieme-connect.com |
| Enamines | Annulation | Quinolinium Cation | Fused N-Heterocycles | thieme-connect.com |
| Isocyanoacetates | Cycloaddition | Quinolinium Ylide | Pyrrolo[1,2-a]quinolines | thieme-connect.com |
An intriguing transformation of quinolinium salts involves dearomative ring expansion to generate seven-membered azepine scaffolds. thieme-connect.com One approach utilizes visible-light-mediated photochemical rearrangement. In this process, the quinolinium salt is first deprotonated with a base, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), to form a quinoline N-ylide intermediate, which then undergoes photochemical rearrangement to the azepine product. thieme-connect.com
Another strategy involves a silver-catalyzed reaction of quinolinium zwitterions with diazoacetates. This reaction proceeds via a regioselective 1,4-dearomative addition, which drives the catalytic cycle and results in the formation of the expanded azepine ring system. thieme-connect.com These methods provide valuable entries into synthetically challenging medium-sized nitrogen-containing rings. thieme-connect.com
Advanced Applications in Organic Synthesis Methodology
Role as a Key Intermediate in Multi-Step Organic Syntheses
N-alkyl quinolinium salts, such as N-isoamyl lepidinium iodide, serve as versatile intermediates in the construction of complex molecular architectures. Their inherent reactivity allows for transformations that build upon the quinoline core, leading to a diverse array of fused and polycyclic heterocyclic systems.
One significant application is in asymmetric dearomatization reactions. For instance, N-alkyl quinolinium salts with electron-withdrawing groups have been successfully employed in tandem aminocatalysis reactions with ortho-hydroxybenzylideneacetones. This process, catalyzed by cinchona-derived primary amines, yields fused heterocyclic structures with high enantioselectivity (up to 89% ee). thieme-connect.com Similarly, a dearomative periphery modification strategy has been developed to convert quinolinium salts into structurally dense pyrrolidine–tetrahydroquinoline polycyclic systems with complete regio- and diastereoselectivity. acs.org This highlights the role of the quinolinium salt as a foundational building block for molecules with significant stereogenic and molecular complexity. thieme-connect.com
Furthermore, N-alkyl quinolinium iodide salts are direct precursors in functionalization reactions. A notable example is the sodium periodate (B1199274) (NaIO₄)-mediated sequential iodination/amidation cascade process. This reaction efficiently produces 3-iodo-N-alkyl quinolinones, demonstrating the utility of the salt as an intermediate in synthesizing more highly functionalized quinoline derivatives with high regioselectivity. nih.govfigshare.com This process underscores the capacity of the N-isoamyl lepidinium iodide scaffold to undergo further elaboration, making it a key stepping stone in multi-step synthetic sequences.
Investigations into Catalytic Activity (e.g., Phase Transfer Catalysis, Organocatalysis) of Related Quinolinium Salts
The quaternary ammonium structure inherent to N-isoamyl lepidinium iodide is homologous to compounds widely investigated for their catalytic properties, particularly in phase transfer catalysis and organocatalysis.
Phase Transfer Catalysis (PTC): Quaternary ammonium salts are archetypal phase-transfer catalysts. core.ac.uk They facilitate the transfer of a reactant, typically an anion, from an aqueous or solid phase into an organic phase where the reaction occurs. core.ac.ukacsgcipr.org This methodology allows for reactions between immiscible reactants, often enabling the use of milder, more environmentally friendly inorganic bases and a wider range of solvents. acsgcipr.org The catalytic cycle involves the quaternary ammonium cation pairing with the reactant anion, forming an ion pair that is soluble in the organic phase. After the reaction, the catalyst is regenerated and returns to the initial phase to transport another anion. This technique is scalable and has been applied to a wide variety of reactions, including Sₙ2 displacements, alkylations, and oxidations. core.ac.uknih.gov
Key Aspects of Phase Transfer Catalysis with Quaternary Ammonium Salts
| Feature | Description | Reference |
|---|---|---|
| Mechanism | The catalyst transports an anion from an aqueous/solid phase to an organic phase, enabling reaction with an organic-soluble substrate. | core.ac.uk |
| Applications | Sₙ2 displacements (e.g., with cyanide, halides), alkylations, oxidations, reductions, polymerizations. | core.ac.ukphasetransfer.com |
| Advantages | Use of inexpensive and safer inorganic bases (e.g., NaOH, carbonates), potential for solvent-free conditions, scalability. | acsgcipr.org |
| Catalyst Design | Catalyst activity is influenced by the steric and electronic properties of the substituents on the nitrogen atom. Increased organophilicity generally enhances catalyst concentration in the organic phase. | core.ac.ukacsgcipr.org |
Organocatalysis: Related quinolinium salts have also emerged as potent organocatalysts, particularly in the realm of photoredox catalysis. Upon protonation and visible-light irradiation, certain quinoline-based structures can achieve a highly oxidizing excited state (E*₁/₂ = +1.96 V vs SCE), capable of facilitating oxidative cross-coupling reactions. acs.org This dual catalytic system, often merged with a co-catalyst like cobaloxime, can drive various C-C bond-forming reactions, such as Minisci alkylations, with a broad range of radical precursors in the absence of chemical oxidants. acs.org This demonstrates a distinct mode of catalytic activity where the quinolinium motif, upon activation, directly participates in the electron transfer processes that drive the chemical transformation.
Utilization in Derivatization for Analytical and Mechanistic Studies
The unique chemical properties of the N-isoamyl lepidinium iodide structure make it and related quinolinium salts valuable as derivatizing agents for analytical applications, particularly in mass spectrometry and the study of specific functional groups.
In mass spectrometry, efficient ionization of the analyte is crucial for achieving low detection limits. Compounds with a permanent positive charge, known as "ionization enhancers," are often used to derivatize analytes, ensuring they are readily detected. The quaternary ammonium salt moiety within N-isoamyl lepidinium iodide provides a fixed, permanent positive charge. mdpi.com
This principle has been demonstrated with related N-heterocyclic compounds, such as Safirinium P dyes, which are used to tag peptides. Derivatization with these reagents leads to a significant enhancement (up to 8-fold) in signal intensity during mass spectrometric analysis. The fixed positive charge on the tag ensures high ionization efficiency, allowing for the detection of trace amounts of the analyte. mdpi.com Similarly, the iodide component of the salt can play a role in specialized mass spectrometry techniques. Aryl-iodide motifs have been incorporated into derivatization reagents to improve fragmentation in ultraviolet-photodissociation (UVPD) mass spectrometry. The cleavage of the carbon-iodine bond upon UV irradiation leads to the formation of radical cations, which produce diagnostic fragment ions that are key for structural elucidation. uow.edu.au
N-alkyl-substituted N-heterocyclic salts, specifically N-alkylpyridinium reagents, have been developed for the selective modification of thiol-containing compounds, most notably cysteine residues in proteins. chemrxiv.org These reagents can undergo a regioselective 1,6-thiol addition reaction, demonstrating high chemoselectivity for the thiol group. This reactivity allows for the site-selective dual functionalization of proteins, where the pyridinium derivative acts as a linker to attach other molecules, such as fluorescent dyes or targeting peptides. chemrxiv.org Given the structural similarity, N-isoamyl lepidinium iodide possesses the potential for similar applications in labeling and modifying thiol-containing biomolecules for analytical or functional studies.
Radical Chemistry Involving N-Isoamyl Lepidinium Iodide or its Components
N-alkylazaarenium salts, the class of compounds to which N-isoamyl lepidinium iodide belongs, exhibit distinct reactivity profiles in radical chemistry. researchgate.net Their involvement is particularly prominent in reactions initiated by photoredox catalysis. Under such conditions, quinolinium salts can participate in dearomatization reactions through pathways involving radical species. researchgate.net
Modern catalytic strategies have facilitated the implementation of highly reactive radical species in synthetic methodologies. researchgate.net For example, the merger of quinolinium photoredox catalysis with cobaloxime catalysis creates a system that operates with a diverse pool of radical precursors to forge new C-C bonds. acs.org This highlights the ability of the quinolinium core to mediate reactions via single-electron transfer pathways.
Furthermore, the iodide component of the salt can be directly involved in radical generation. Studies on fatty acid derivatives containing an aryl-iodide motif show that upon UV photodissociation, the molecule can form an [M - I]+ radical cation. uow.edu.au This process of generating a radical by ejecting the iodine atom is a key step in certain mass spectrometry-based analytical methods for structural determination. This suggests that the iodide counter-ion in N-isoamyl lepidinium iodide could potentially participate in radical reactions under appropriate energetic conditions, such as exposure to UV light or other radical initiators.
Generation of Alkyl Radicals from Isoamyl Iodide
The isoamyl iodide component of N-isoamyl lepidinium iodide can serve as a precursor for the generation of isoamyl radicals. Alkyl iodides are known to undergo homolytic cleavage of the carbon-iodine bond to produce alkyl radicals under various conditions, including photolysis, radiolysis, and in the presence of radical initiators. libretexts.org
Recent advancements in photoredox catalysis have provided mild and efficient methods for generating alkyl radicals from alkyl halides. nih.gov These methods often involve the transfer of a single electron to the alkyl halide, leading to its fragmentation into an alkyl radical and a halide anion. While specific studies on the direct generation of isoamyl radicals from N-isoamyl lepidinium iodide are not available, the principles of these reactions can be applied. For instance, visible light-driven photoredox catalysis using a suitable photosensitizer could potentially induce the formation of an isoamyl radical from the isoamyl iodide precursor.
Table 1: Representative Methods for Alkyl Radical Generation from Alkyl Iodides
| Method | Conditions | Description |
| Photochemical Initiation | UV irradiation | Direct homolysis of the C-I bond. |
| Radical Initiator | AIBN, heat | Thermal decomposition of the initiator generates radicals that can abstract the iodine atom. |
| Photoredox Catalysis | Ru(bpy)₃Cl₂, visible light, electron donor | Single electron transfer to the alkyl iodide leads to its fragmentation. |
This table presents generalized methods applicable to alkyl iodides and serves as an illustrative guide for the potential generation of isoamyl radicals from isoamyl iodide.
Minisci-Type Reactions and C-H Functionalization with Lepidine and Related Quinolinium Salts
The Minisci reaction is a powerful tool for the C-H functionalization of electron-deficient N-heterocycles, such as the lepidinium cation. wikipedia.org This reaction involves the addition of a nucleophilic carbon-centered radical to the protonated or N-alkylated heterocycle. wikipedia.org The reaction typically proceeds with high regioselectivity, favoring attack at the C2 and C4 positions of the quinoline ring, which are the most electron-deficient.
In the context of N-isoamyl lepidinium iodide, the lepidinium cation is already activated for Minisci-type reactions. The permanent positive charge on the nitrogen atom enhances the electrophilicity of the heterocyclic ring, making it susceptible to attack by alkyl radicals. Therefore, N-isoamyl lepidinium iodide can react with a variety of radical precursors to introduce new alkyl groups onto the lepidine core.
The general mechanism of a Minisci-type reaction on an N-alkyl quinolinium salt involves the generation of an alkyl radical, its addition to the electron-deficient ring to form a radical cation intermediate, and subsequent oxidation to rearomatize the ring and yield the functionalized product.
Table 2: Illustrative Minisci-Type Reactions on N-Alkylquinolinium Salts
| N-Alkylquinolinium Salt | Radical Source | Product |
| N-Methylquinolinium Iodide | tert-Butyl radical | 2-tert-Butyl-1-methylquinolinium iodide |
| N-Ethyllepidinium Bromide | Cyclohexyl radical | 2-Cyclohexyl-1-ethyl-4-methylquinolinium bromide |
| N-Isoamyl Lepidinium Iodide (Predicted) | Adamantyl radical | 2-Adamantyl-1-isoamyl-4-methylquinolinium iodide |
This table provides examples of Minisci-type reactions on related N-alkylquinolinium salts to illustrate the expected reactivity of N-isoamyl lepidinium iodide.
The C-H functionalization of quinolinium salts is a burgeoning area of research, offering pathways to novel derivatives with potential applications in medicinal chemistry and materials science. temple.edunih.gov Late-stage functionalization of the quinoline core allows for the rapid diversification of molecular scaffolds. nih.gov While direct C-H functionalization studies on N-isoamyl lepidinium iodide are not documented, the reactivity of analogous N-alkyl lepidinium salts suggests that it would be a viable substrate for such transformations. nih.gov These reactions can be mediated by various catalytic systems, including transition metals and photoredox catalysts, enabling the introduction of a wide range of functional groups at specific positions on the lepidine ring.
Computational and Theoretical Investigations of N Isoamyl Lepidinium Iodide
Quantum Chemical Calculations for Molecular Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-Isoamyl Lepidinium Iodide at the atomic level. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For N-Isoamyl Lepidinium Iodide, DFT calculations are instrumental in predicting its three-dimensional structure. By optimizing the geometry, researchers can determine bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. A study on lepidine and its derivatives calculated optimized geometric bond lengths using DFT with the B3LYP functional and a 6-31G(d) basis set, showing good correlation with experimental data where available researchgate.net.
Beyond just structure, DFT provides insights into the electronic properties that govern the compound's behavior. The distribution of electrons can be visualized through molecular orbital plots, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial; the HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. For a series of quinoline (B57606) derivatives, DFT studies have been used to calculate HOMO and LUMO energies to determine molecular properties like ionization potential and chemical hardness ekb.eg.
DFT-based quantitative structure-activity relationship (QSAR) studies on related quaternary ammonium (B1175870) compounds have also been performed to correlate quantum chemical descriptors with biological activity appliedmineralogy.com. Such an approach could be applied to N-Isoamyl Lepidinium Iodide to predict its potential applications.
Table 1: Calculated Electronic Properties of N-Isoamyl Lepidinium Cation (Illustrative)
| Property | Calculated Value (Illustrative) | Significance |
|---|---|---|
| Energy of HOMO | -6.5 eV | Relates to the electron-donating ability of the molecule. |
| Energy of LUMO | -2.1 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.4 eV | Indicates chemical reactivity and electronic transition energy. |
| Dipole Moment | 12.5 D | Quantifies the polarity of the molecule. |
Note: The values in this table are illustrative and represent typical ranges for similar quinolinium salts based on DFT calculations. Specific values for N-Isoamyl Lepidinium Iodide would require dedicated computational studies.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, though often at a greater computational expense than DFT.
For N-Isoamyl Lepidinium Iodide, ab initio calculations would be employed to obtain benchmark-quality data for its molecular properties. For instance, high-level ab initio methods can be used to calculate very precise energies, which are essential for constructing accurate potential energy surfaces for reaction dynamics studies. While DFT is often sufficient for geometry optimization, ab initio methods are preferred for obtaining highly accurate electronic properties and for validating the results from less computationally demanding methods youtube.com. A study on lepidine and 2-chlorolepidine utilized both Hartree-Fock and DFT methods to calculate molecular geometry and vibrational frequencies, concluding that DFT methods were superior for vibrational problems researchgate.net.
Mechanistic Insights from Computational Reaction Dynamics
Computational methods can illuminate the pathways of chemical reactions, providing a dynamic view of how reactants transform into products. For N-Isoamyl Lepidinium Iodide, this is particularly relevant for understanding its synthesis and potential subsequent reactions.
The formation of N-Isoamyl Lepidinium Iodide from lepidine and isoamyl iodide is a classic example of a quaternization reaction, specifically a Menshutkin reaction wikipedia.org. This is a bimolecular nucleophilic substitution (SN2) reaction. Computational chemistry allows for the detailed study of this reaction's mechanism by identifying and characterizing the transition state.
Beyond the transition state, computational methods can map out the entire energetic landscape of a reaction. This involves calculating the energies of reactants, intermediates, transition states, and products. The resulting potential energy surface provides a comprehensive picture of the reaction pathway.
Table 2: Illustrative Energetics of the Menshutkin Reaction for N-Isoamyl Lepidinium Iodide Formation
| Species | Relative Energy (kcal/mol) (Illustrative) |
|---|---|
| Lepidine + Isoamyl Iodide | 0.0 |
| Transition State | +25.0 |
Note: These values are illustrative and represent a typical energetic profile for an SN2 reaction. Actual values would need to be determined through specific quantum chemical calculations.
Prediction of Spectroscopic Parameters
Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can aid in the identification and characterization of molecules.
For N-Isoamyl Lepidinium Iodide, various spectroscopic parameters can be predicted. The calculation of nuclear magnetic shielding tensors allows for the prediction of NMR chemical shifts. While there are various levels of theory for this, recent benchmarks have highlighted specific functionals that provide good agreement with experimental data for ¹H NMR spectra github.io.
The electronic absorption spectrum (UV-Vis) can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. These transition energies and their corresponding oscillator strengths can be used to simulate the UV-Vis spectrum, providing information about the wavelengths of maximum absorption (λmax). TD-DFT has been successfully used to predict the UV-Vis spectra of various organic dyes and natural compounds mdpi.comnih.gov.
Vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum, can also be calculated. These calculations are often performed using DFT, and the results can be compared with experimental IR spectra to aid in the assignment of vibrational modes researchgate.net.
Table 3: Predicted Spectroscopic Data for N-Isoamyl Lepidinium Iodide (Illustrative)
| Spectroscopic Technique | Predicted Parameter (Illustrative) | Corresponding Structural Feature |
|---|---|---|
| ¹H NMR | δ = 9.2 ppm | Proton on the nitrogen-adjacent carbon of the quinolinium ring. |
| ¹³C NMR | δ = 145 ppm | Carbon atom of the C=N bond in the quinolinium ring. |
| UV-Vis (TD-DFT) | λmax = 320 nm | π → π* transition within the quinolinium aromatic system. |
Note: The presented spectroscopic data are illustrative and based on typical values for similar quinolinium compounds. Accurate predictions would require specific calculations for N-Isoamyl Lepidinium Iodide.
Theoretical Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical predictions of NMR parameters, such as chemical shifts and coupling constants, are invaluable for assigning experimental spectra and understanding the electronic environment of nuclei. Density Functional Theory (DFT) is a primary computational method for predicting NMR chemical shifts with a high degree of accuracy. nrel.govchemrxiv.orguni-bonn.de
The prediction of ¹H and ¹³C chemical shifts for N-Isoamyl Lepidinium Iodide can be performed using the Gauge-Including Atomic Orbital (GIAO) method, which is one of the most common approaches for calculating NMR shielding tensors. The process typically involves:
Optimization of the molecular geometry of the N-Isoamyl Lepidinium cation at a suitable level of theory (e.g., using a functional like B3LYP with an appropriate basis set).
Calculation of the absolute shielding tensors for each nucleus in the optimized geometry.
Conversion of the calculated shielding values (σ) to chemical shifts (δ) by referencing them to the shielding of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory. The chemical shift is calculated using the formula: δ = σ_ref - σ_sample.
For the N-Isoamyl Lepidinium cation, theoretical calculations would predict distinct chemical shifts for the protons and carbons of the lepidinium core and the isoamyl side chain. Protons on the aromatic lepidinium ring are expected to be significantly deshielded (appearing at higher ppm values) due to the aromatic ring current and the positive charge on the nitrogen atom. The methyl group on the lepidinium ring (at position 4) would also have a characteristic shift. For the isoamyl group, a gradient of chemical shifts is expected, with the methylene group protons alpha to the nitrogen atom being the most deshielded within the alkyl chain.
Substituent effects play a crucial role in determining the precise chemical shifts. For instance, in related N-methylpyridinium derivatives, substituents on the ring have been shown to have a large effect on the ¹H and ¹³C NMR chemical shifts of the N-methyl group, with excellent correlation to substituent constants. nih.gov A similar trend would be anticipated for the N-isoamyl group and the lepidinium ring protons in the title compound.
| Proton | Predicted Chemical Shift (δ, ppm) |
|---|---|
| N-CH₃ | 4.75 |
| 4-CH₃ | 3.05 |
| H2 | 9.50 |
| H3 | 8.10 |
| H5 | 8.50 |
| H6 | 8.15 |
| H7 | 8.35 |
| H8 | 8.45 |
Note: The data in Table 1 are illustrative and based on general DFT predictions for analogous quinolinium systems. Actual values for N-Isoamyl Lepidinium Iodide would require specific calculations.
Studies on Intermolecular Interactions and Solvation Effects
The properties and behavior of N-Isoamyl Lepidinium Iodide in condensed phases are heavily influenced by its interactions with surrounding molecules, including the iodide counterion, solvent molecules, and other lepidinium cations.
Ion-Pairing Dynamics and Solvent Interactions with the Iodide Counterion
In solution, particularly in solvents of low to moderate polarity, the N-Isoamyl Lepidinium cation and the iodide anion can exist as distinct solvated ions, solvent-separated ion pairs (SSIPs), or contact ion pairs (CIPs). The equilibrium between these species is governed by the solvent's dielectric constant, its ability to form hydrogen bonds, and specific ion-solvent interactions.
Hydrogen Bonding and other Non-Covalent Interactions
Hydrogen bonding is a key directional interaction that can dictate the crystal packing of N-Isoamyl Lepidinium Iodide in the solid state and its interactions in protic solvents. While the N-Isoamyl Lepidinium cation itself does not have classical hydrogen bond donors (like O-H or N-H), the aromatic C-H groups, particularly those adjacent to the positively charged nitrogen, can act as weak hydrogen bond donors.
The iodide anion is a well-known hydrogen bond acceptor. In the solid state, C-H···I⁻ hydrogen bonds are commonly observed in the crystal structures of similar N-alkyl-pyridinium and -quinolinium salts. mdpi.comnih.gov These interactions, along with π-π stacking between the flat lepidinium rings and anion-π interactions, play a crucial role in the supramolecular assembly and crystal packing. mdpi.com The interaction between iodide and aromatic rings is also recognized as an important factor in the formation of band structures in semiconducting materials. nih.govresearchgate.net Hirshfeld surface analysis is a computational tool often used to visualize and quantify these diverse intermolecular contacts within a crystal lattice.
Q & A
Q. What are the recommended synthetic routes for lepidine isoamyl iodide, and how can its purity be validated?
- Methodological Answer : this compound (3-methyl-1-iodobutane) can be synthesized via nucleophilic substitution, using isoamyl alcohol and hydroiodic acid under reflux. For characterization, employ H/C NMR to confirm the alkyl chain structure (δ ~3.1 ppm for the CHI group) and IR spectroscopy to validate C-I stretches (~500 cm). Purity should be assessed via GC-MS (retention time comparison) and elemental analysis (C, H, N, I %). Ensure experimental details align with guidelines for reproducibility, including solvent ratios and reaction times .
Q. How should researchers design experiments to study the thermodynamic properties of this compound?
- Methodological Answer : Use differential scanning calorimetry (DSC) to measure enthalpy changes during phase transitions and vapor pressure measurements to determine boiling points. Compare experimental data with computational methods (e.g., COSMO-RS) to validate predictive models. Document all parameters (e.g., heating rates, sample masses) as per standardized reporting protocols to enable replication .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Due to its volatility and potential toxicity, use fume hoods, chemical-resistant gloves (e.g., nitrile), and eye protection. Monitor airborne concentrations using photoionization detectors (PIDs) calibrated with correction factors for iodinated compounds. Store in amber glass containers under inert gas to prevent light-induced degradation. Emergency procedures should include iodine-neutralizing agents (e.g., sodium thiosulfate) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?
- Methodological Answer : Conduct controlled kinetic studies under varying conditions (temperature, solvent polarity, catalyst loading). Use Sn NMR or X-ray crystallography to identify intermediate species (e.g., Pd complexes). Perform a systematic literature review to isolate variables (e.g., ligand effects) and validate findings through collaborative reproducibility trials. Publish raw data and error margins to facilitate meta-analyses .
Q. What advanced analytical techniques are suitable for detecting trace impurities in this compound samples?
- Methodological Answer : High-resolution LC-MS/MS can identify halogenated byproducts (e.g., di-iodinated isomers). Pair with inductively coupled plasma mass spectrometry (ICP-MS) for iodine quantification. For non-volatile impurities, use Xe NMR with hyperpolarized xenon to enhance sensitivity. Validate methods against FDA/EMA guidelines for impurity thresholds (e.g., ≤0.1% w/w) .
Q. How should mechanistic studies be designed to elucidate the role of this compound in radical-mediated processes?
- Methodological Answer : Employ radical trapping agents (e.g., TEMPO) and electron paramagnetic resonance (EPR) spectroscopy to detect transient species. Isotopic labeling (C or H) at the iodine-bearing carbon can track bond cleavage pathways. Computational modeling (DFT) should predict transition states, which are then compared with experimental kinetic isotope effects (KIEs). Publish full computational parameters (basis sets, convergence criteria) .
Q. What strategies optimize the integration of this compound into green chemistry frameworks?
- Methodological Answer : Replace traditional solvents with bio-based alternatives (e.g., limonene) in iodination reactions. Assess atom economy and E-factor metrics to quantify waste reduction. Explore catalytic recycling systems (e.g., immobilized iodide scavengers) to minimize reagent use. Collaborate with lifecycle assessment (LCA) experts to evaluate environmental impacts holistically .
Data Presentation and Reproducibility
Q. How should conflicting spectral data for this compound be presented in publications?
- Methodological Answer : Include raw spectral files in supporting information (SI), annotated with acquisition parameters (e.g., NMR pulse sequences, MS ionization modes). Use overlays to highlight discrepancies and provide statistical analysis (e.g., PCA) of batch-to-batch variability. Reference Beilstein guidelines to avoid duplicating figures in the main text .
Q. What are best practices for ensuring reproducibility in synthetic procedures involving this compound?
- Methodological Answer : Provide step-by-step protocols in SI, including failure conditions (e.g., gelation at high concentrations). Use IUPAC nomenclature consistently and report yields as ranges from triplicate trials. Partner with open-science platforms to share datasets and encourage third-party validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
